Amitraz
Overview
Description
Amitraz is an insecticide and acaricide that has been used for more than four decades to control a variety of pests. It is a synthetic pyrethroid that acts on the nervous system of the target pests. It is used in agricultural settings, in veterinary applications, and in public health to control ticks and fleas. It has a wide range of applications and is effective at controlling many species of pests.
Scientific research applications
Antinociceptive and Sedative Effects
Amitraz, known for its use as an acaricide, has been studied for its potential antinociceptive (pain-relieving) and sedative effects in animals. Research on horses has shown that amitraz can induce a dose-dependent relaxation of cervical muscles and increase in hoof withdrawal reflex latency (HWRL) and skin twitch reflex latency (STRL), indicating its potential for pain relief and sedation (Queiroz-neto et al., 1998).
Cardiovascular and Respiratory Effects
Studies have also explored the impact of amitraz on cardiovascular and respiratory systems. In dogs, amitraz was found to increase blood pressure and cause initial transient depression in tidal volume, respiratory rate, and respiratory minute volume, followed by hyperventilation at higher doses (Cullen & Reynoldson, 1987).
Neurological Effects
Amitraz's effect on the central nervous system has been a subject of interest. A study demonstrated that systemic treatment with amitraz enhanced excitatory and reduced inhibitory processes in a central nervous system pathway in rats (Gilbert & Dyer, 1988). Another study found that oral exposure to amitraz altered neurotransmitter levels, such as serotonin, norepinephrine, and dopamine, in the rat brain (del Pino et al., 2017).
Impact on Honey Bees
Research has shown that amitraz exposure does not significantly impact honey bee learning or short-term memory, nor does it affect octopamine levels in their hemolymph, providing insights into the pesticide's effects on pollinators (Rix & Cutler, 2016).
properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[(2,4-dimethylphenyl)iminomethyl]-N-methylmethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-14-6-8-18(16(3)10-14)20-12-22(5)13-21-19-9-7-15(2)11-17(19)4/h6-13H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAITBQSYVNQDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CN(C)C=NC2=C(C=C(C=C2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 | |
Record name | AMITRAZ | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18058 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | AMITRAZ | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0098 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023871 | |
Record name | Amitraz | |
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Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Amitraz appears as white monoclinic crystals. Melting point 187-189 °F (86-87 °C). Insoluble in water. Used as an acaricide, insecticide and treatment of demodectic mange in dogs., White solid; [Merck Index] Colorless solid; [MSDSonline], COLOURLESS CRYSTALS. | |
Record name | AMITRAZ | |
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Record name | Amitraz | |
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Record name | AMITRAZ | |
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Solubility |
Soluble in most organic solvents., >300 g/L acetone; soluble in acetone, xylene, In water, 1 mg/L at 25 °C, Solubility in water: none | |
Record name | AMITRAZ | |
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Record name | AMITRAZ | |
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Density |
1.128 g/cu cm at 20 °C, Relative density (water = 1): 1.1 | |
Record name | AMITRAZ | |
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Record name | AMITRAZ | |
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Vapor Pressure |
0.000002 [mmHg], 2.0X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: (negligible) | |
Record name | Amitraz | |
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Mechanism of Action |
Amitraz exhibits monoamine oxidase-inhibiting properties in vitro, but only at high doses does it or its main metabolite (n-2,4 dimethylphenyl-N-methyl-formamide-- BTS27-271) exhibit central; monoamine oxidase-inhibiting properties in animals in vivo. The hydrolyzed metabolic product 2,4-dimethylaniline is a relatively weak methemoglobin formed in dog and presumably man. Topical application of high doses of amitraz in the dog incr plasma glucose and suppresses insulin. Amitraz appears to be a central alpha-adrenoceptor agonist whose action results in diminished peripheral sympathetic tone with a lowering of blood pressure and heart rate. Peripherally, it exhibits both alpha1 and alpha2 adrenoceptor agonist activity resulting in some elevation of blood pressure. The xylene present in amitraz formulations is more likely to induce central nervous system depression. | |
Record name | AMITRAZ | |
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Product Name |
Amitraz | |
Color/Form |
White/pale yellow crystalline solid, Colorless needles, White monoclinic needles | |
CAS RN |
33089-61-1 | |
Record name | AMITRAZ | |
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Record name | AMITRAZ | |
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Record name | Amitraz | |
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Melting Point |
86 °C | |
Record name | AMITRAZ | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0098 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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